molecular formula C15H12F2O B1302715 3,4-Difluoro-3',5'-dimethylbenzophenone CAS No. 845781-09-1

3,4-Difluoro-3',5'-dimethylbenzophenone

Cat. No. B1302715
CAS RN: 845781-09-1
M. Wt: 246.25 g/mol
InChI Key: MIYGBMALQQPSOS-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’,5’-dimethylbenzophenone is a chemical compound with the molecular formula C15H12F2O . It has a molecular weight of 246.26 . The IUPAC name for this compound is (3,4-difluorophenyl)(3,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-3’,5’-dimethylbenzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 4 positions of one phenyl ring and two methyl groups at the 3 and 5 positions of the other phenyl ring .

Scientific Research Applications

DFDM has been used in a variety of scientific research applications, including as a photoredox catalyst, a reagent for the synthesis of new molecules, a fluorescent dye, and a chromogenic reagent for the detection of proteins. It has also been used in the synthesis of polymers, as a reactant in the synthesis of heterocyclic compounds, and as a reagent for the synthesis of new organic materials.

Mechanism of Action

DFDM is an electron-rich organic molecule that can act as a photoredox catalyst. It can absorb light in the visible spectrum and use the energy to transfer electrons from a donor molecule to an acceptor molecule. This process is known as photoinduced electron transfer (PET) and it can be used to facilitate a variety of chemical reactions.
Biochemical and Physiological Effects
DFDM has been found to be non-toxic and non-mutagenic in laboratory studies. It has also been found to be non-irritating to the skin, eyes, and mucous membranes. However, further research is needed to determine its effects on the human body.

Advantages and Limitations for Lab Experiments

DFDM has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also highly soluble in organic solvents, making it easy to use in a variety of reactions. However, its insolubility in water can make it difficult to use in aqueous-based reactions.

Future Directions

Future research on DFDM could focus on its potential applications in the pharmaceutical and biotechnology industries. It could also be studied as a potential catalyst for the synthesis of new molecules. Additionally, further research could be conducted to better understand its biochemical and physiological effects on the human body. Finally, further research could be conducted to investigate its potential as a fluorescent dye and chromogenic reagent.

Synthesis Methods

DFDM can be synthesized in two different ways. The first method involves the reaction of 4-bromo-3,5-dimethylbenzophenone with 2,2-difluorobromoethane in the presence of a base. The second method involves the reaction of 3,5-dimethylbenzaldehyde with 2,2-difluoro-1-bromoethane in the presence of a base.

properties

IUPAC Name

(3,4-difluorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYGBMALQQPSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374250
Record name 3,4-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845781-09-1
Record name 3,4-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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